molecular formula C5H8BrNOS B034535 3-(2-Hydroxyethyl)thiazolium bromide CAS No. 103768-99-6

3-(2-Hydroxyethyl)thiazolium bromide

Cat. No. B034535
M. Wt: 210.09 g/mol
InChI Key: RZANVUAQQTZJHP-UHFFFAOYSA-M
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Patent
US05580904

Procedure details

Thiazole (4.3 g) and 2-bromoethanol (12.5 g) were mixed and heated under reflux for 5 hours. The reaction was left standing at room temperature to give white needles. The crystals were washed with acetone, collected by filtration and dried under reduced pressure.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[Br:6][CH2:7][CH2:8][OH:9]>>[Br-:6].[OH:9][CH2:8][CH2:7][N+:3]1[CH:4]=[CH:5][S:1][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
S1C=NC=C1
Name
Quantity
12.5 g
Type
reactant
Smiles
BrCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
The reaction was left
CUSTOM
Type
CUSTOM
Details
standing at room temperature
CUSTOM
Type
CUSTOM
Details
to give white needles
WASH
Type
WASH
Details
The crystals were washed with acetone
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
[Br-].OCC[N+]1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.